molecular formula C11H13BrFNO B1290849 2-Bromo-N-(tert-butyl)-5-fluorobenzamide CAS No. 941294-23-1

2-Bromo-N-(tert-butyl)-5-fluorobenzamide

Cat. No.: B1290849
CAS No.: 941294-23-1
M. Wt: 274.13 g/mol
InChI Key: SSXSKZCGJIFORU-UHFFFAOYSA-N
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Description

2-Bromo-N-(tert-butyl)-5-fluorobenzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the second position, a tert-butyl group attached to the nitrogen atom, and a fluorine atom at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide typically involves the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the formation of the amide bond by reacting the brominated and fluorinated benzene derivative with tert-butylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(tert-butyl)-5-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines.

    Hydrolysis: Formation of carboxylic acids and tert-butylamine.

Scientific Research Applications

2-Bromo-N-(tert-butyl)-5-fluorobenzamide has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of materials with specific properties, such as polymers and dyes.

    Analytical Chemistry: Employed in methods for detecting and analyzing chemical species.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(tert-butyl)benzenesulfonamide
  • 2-Bromo-N-(tert-butyl)butanamide
  • 2-Bromo-N-(tert-butyl)benzamide

Uniqueness

2-Bromo-N-(tert-butyl)-5-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the tert-butyl group makes it distinct from other similar compounds, potentially offering unique properties and applications in various fields.

Properties

IUPAC Name

2-bromo-N-tert-butyl-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXSKZCGJIFORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640848
Record name 2-Bromo-N-tert-butyl-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-23-1
Record name 2-Bromo-N-(1,1-dimethylethyl)-5-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-tert-butyl-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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